molecular formula C18H17N3O4S2 B2847312 3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide CAS No. 1207037-78-2

3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide

Cat. No. B2847312
CAS RN: 1207037-78-2
M. Wt: 403.47
InChI Key: NRKBNUDGAIZDIQ-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Molecular Spectroscopy and Tautomerism

Sulfonamide derivatives, similar in structure to the specified compound, have been extensively studied for their molecular conformations and tautomeric behaviors, which are directly linked to their biological activities. For example, the investigation of tautomeric behavior using spectroscopic methods in sulfonamide derivatives highlights the importance of understanding molecular structures for pharmaceutical applications (Erturk, Gumus, Dikmen, & Alver, 2016).

Antimicrobial Activity

Sulfonamide compounds have demonstrated significant antibacterial properties. A study on sulfonamide derivatives of thiadiazole showed promising antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, suggesting potential for drug development (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Synthetic Methodology

Research into the synthesis of sulfonamide derivatives, including methods that could potentially apply to the synthesis of the specified compound, has expanded the toolkit for creating novel pharmaceutical agents. For instance, the synthesis of novel sulfonamide derivatives incorporating isoxazole moieties has been explored, offering a foundation for developing compounds with enhanced biological activity (Filimonov et al., 2006).

Biological Activity and Drug Design

Sulfonamides incorporating various structural motifs have been investigated for their potential in drug design, particularly as inhibitors of human carbonic anhydrase isoforms. This enzyme's inhibition is crucial for treating several conditions, including glaucoma and epilepsy. Novel indolin-2-one-based sulfonamides have shown variable inhibitory activity against carbonic anhydrase isoforms, underscoring the compound's relevance in medicinal chemistry and pharmacology (Eldehna et al., 2017).

Future Directions

Thiophene and its substituted derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions .

properties

IUPAC Name

3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-11-17(12(2)25-19-11)27(23,24)20-14-6-5-13-7-8-21(15(13)10-14)18(22)16-4-3-9-26-16/h3-6,9-10,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKBNUDGAIZDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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